molecular formula C25H33F3N6O2 B1667238 N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

Cat. No.: B1667238
M. Wt: 506.6 g/mol
InChI Key: GVOISEJVFFIGQE-YCZSINBZSA-N
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Description

BMS-741672 is a small molecule that has been investigated for its potential as a selective antagonist of the CC chemokine receptor 2 (CCR2). This compound has shown promise in clinical trials for its ability to modulate immune responses, particularly in conditions such as insulin resistance .

Preparation Methods

The synthesis of BMS-741672 involves several key steps, including stereoselective bulk synthesis and the assembly of an all-cis (S,R,R)-1,2,4-triaminocyclohexane core via sequential heterogeneous asymmetric hydrogenations . The synthetic route includes:

    Hydrogenation: Using platinum or palladium catalysts under specific conditions.

    Reductive Amination: Establishing stereochemistry in the trisubstituted cyclohexane.

    Curtius Rearrangement: A key step in the synthesis.

    Freidinger Lactamization: Another critical step in the process.

Chemical Reactions Analysis

BMS-741672 undergoes various chemical reactions, including:

The major products formed from these reactions include derivatives of the original compound, often with modifications to the functional groups or the core structure.

Scientific Research Applications

BMS-741672 has been extensively studied for its applications in:

Mechanism of Action

BMS-741672 exerts its effects by selectively binding to and antagonizing the CC chemokine receptor 2 (CCR2). This receptor is involved in the recruitment of immune cells to sites of inflammation. By blocking this receptor, BMS-741672 can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

BMS-741672 is unique in its high selectivity for CCR2 over other chemokine receptors such as CCR5. Similar compounds include:

BMS-741672 stands out due to its high selectivity and potential therapeutic applications in a range of inflammatory and metabolic diseases .

Properties

Molecular Formula

C25H33F3N6O2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

InChI

InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1

InChI Key

GVOISEJVFFIGQE-YCZSINBZSA-N

SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Isomeric SMILES

CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-741672;  BMS 741672;  BMS741672; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

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